molecular formula C16H20N2O4S3 B2388535 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 946300-76-1

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2388535
CAS No.: 946300-76-1
M. Wt: 400.53
InChI Key: XKPZJPNEGCGXNZ-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This molecule features a unique dual-sulfonamide architecture, incorporating both a propylsulfonyl group on the tetrahydroisoquinoline nitrogen and a thiophene-sulfonamide moiety. The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. Compounds within the N-sulfonyl tetrahydroisoquinoline class have demonstrated promising antifungal and antibacterial properties in scientific studies, showing efficacy against species such as Aspergillus , Penicillium , and Botrytis cinerea . The mechanism of action for sulfonamide-based compounds typically involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) , a key component in the folate synthesis pathway, thereby exerting a bacteriostatic effect . Researchers value this compound for exploring structure-activity relationships and as a key intermediate in synthesizing more complex molecules for biological evaluation. Precaution and Handling: This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Safety data suggests handling with standard personal protective equipment and adequate ventilation . Researchers should consult the safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-2-11-24(19,20)18-9-3-5-13-7-8-14(12-15(13)18)17-25(21,22)16-6-4-10-23-16/h4,6-8,10,12,17H,2-3,5,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZJPNEGCGXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

Chemical Reactions Analysis

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows for modifications that can enhance its properties.

Biology

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has been studied for its inhibitory effects on carbonic anhydrase enzymes. These enzymes are crucial in various physiological processes including:

  • Regulation of acid-base balance
  • Fluid secretion in the eye (relevant for glaucoma treatment)
    The compound's mechanism involves binding to the active site of carbonic anhydrase, inhibiting its activity and thus demonstrating potential therapeutic effects against conditions like glaucoma and epilepsy .

Medicine

Due to its enzyme inhibitory properties, this compound is explored as a potential therapeutic agent for:

  • Cancer : Preliminary studies suggest that it may exhibit anticancer activity by selectively targeting cancer cells .
  • Antibacterial Activity : In vitro studies indicate effectiveness against bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA), although further in vivo studies are necessary.

Case Studies and Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective targeting capability against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
Study BEnzyme InhibitionConfirmed inhibition of carbonic anhydrase with implications for treating glaucoma and epilepsy .
Study CAntibacterial PropertiesShowed effectiveness against MRSA in vitro; further studies needed for safety and efficacy in vivo.

Mechanism of Action

The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The compound inhibits the enzymes by interacting with the active site, preventing the binding of the substrate and thus blocking the catalytic activity . The sulfonamide and thiophene moieties play a crucial role in the inhibition process .

Comparison with Similar Compounds

Structural Analog: 5-Chloro-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Thiophene-2-Sulfonamide

Key Differences :

  • Tetrahydroquinoline Substituent: The 1-position substituent is propanoyl (acyl) instead of propylsulfonyl.
  • Thiophene Substituent : A chlorine atom is present at the 5-position of the thiophene ring, which may increase lipophilicity and alter metabolic stability.

Implications :

  • The target compound’s sulfonyl group likely improves enzymatic inhibition due to stronger electron withdrawal.
  • The absence of chlorine in the target compound might reduce off-target interactions or toxicity risks .

Patent Compounds (Examples 1 and 24 from )

Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid

  • Structural Features: Incorporates a benzothiazolyl amino group and a thiazole-carboxylic acid.

Example 24 : Pyrido-Pyridazine-Based Compound

  • Structural Features : A pyrido[2,3-c]pyridazine core with adamantane and benzothiazole groups.

Data Table: Structural and Functional Comparison

Compound Name Tetrahydroquinoline Substituent Thiophene Substituent Molecular Weight (Da) Key Pharmacological Inference
Target Compound Propylsulfonyl H ~408 (estimated) Enhanced enzyme inhibition
5-Chloro Analog () Propanoyl Cl ~426 (estimated) Increased lipophilicity
Patent Example 1 () Benzothiazolyl amino Thiazole-carboxylic acid ~432 Improved solubility, complex synthesis

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a propylsulfonyl group and a thiophene-2-sulfonamide moiety. The structural characteristics contribute to its unique pharmacological properties. The presence of the sulfonamide group is particularly noteworthy due to its established role in inhibiting bacterial growth by interfering with folic acid synthesis.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group is known to inhibit dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria, thereby disrupting bacterial growth and replication . Additionally, the compound may exhibit activity against various receptors and enzymes, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains .

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Specifically, it has been evaluated in models of autoimmune diseases, showing promise as a RORγt inverse agonist , which plays a crucial role in regulating Th17 cell activity associated with inflammation .

Case Studies

  • Psoriasis Treatment : A study demonstrated that a related tetrahydroquinoline derivative effectively treated psoriasis in mice by modulating immune responses through RORγt inhibition. This finding suggests that this compound may have similar therapeutic applications .
  • Rheumatoid Arthritis : In another investigation, compounds targeting RORγt were shown to alleviate symptoms in mouse models of rheumatoid arthritis without significant toxicity. This positions the compound as a candidate for further development in treating autoimmune conditions .

Data Summary

Activity Findings
AntimicrobialInhibits dihydropteroate synthase; effective against various bacterial strains .
Anti-inflammatoryShows promise as a RORγt inverse agonist; effective in autoimmune disease models .
Psoriasis TreatmentDemonstrated efficacy in reducing psoriasis symptoms in mice .
Rheumatoid ArthritisAlleviated symptoms in animal models without notable toxicity .

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepKey ParametersOptimal Conditions
SulfonylationSolvent, temperature, reaction timeDMF, 0–5°C, 12 hours
Thiophene couplingCoupling agent, pH, stoichiometryHATU, pH 7.5, 1.2 eq
Final purificationHPLC gradient, recrystallization solvent30–70% acetonitrile, EtOH/H₂O

Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., tetrahydroquinoline CH₂ groups at δ 2.5–3.5 ppm, thiophene protons at δ 7.0–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.12) and fragments (e.g., sulfonamide cleavage at m/z 281.05) .
  • Infrared (IR) Spectroscopy : Sulfonyl S=O stretches (1150–1250 cm⁻¹) and NH bends (1540–1650 cm⁻¹) validate functional groups .

Advanced: How can structure-activity relationships (SAR) be systematically explored for sulfonamide derivatives in this class?

Methodological Answer:
SAR studies should focus on:

  • Sulfonyl Group Variations : Replace propylsulfonyl with ethylsulfonyl or phenylsulfonyl to assess steric/electronic effects on target binding .
  • Tetrahydroquinoline Modifications : Introduce substituents (e.g., Cl, F) at position 6 to evaluate hydrophobicity and π-π stacking .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2) or receptor binding assays (e.g., GPCRs) with IC₅₀/EC₅₀ comparisons .

Q. Table 2: Exemplar SAR Findings

DerivativeModificationBiological Activity (IC₅₀)Source
Ethylsulfonyl analogSmaller sulfonyl groupCOX-2 IC₅₀: 12 nM Preclinical
6-Fluoro derivativeIncreased hydrophobicityGPCR binding ↑30% In vitro

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Experimental Variability : Differences in cell lines (e.g., HEK293 vs. CHO for GPCR assays) or assay protocols (e.g., ATP concentration in kinase assays) .
  • Structural Heterogeneity : Impurities (>5%) or stereochemical variations (e.g., racemic vs. enantiopure samples) .
    Resolution Strategies :

Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).

Validate compound purity via orthogonal methods (e.g., HPLC + NMR).

Perform meta-analyses to identify consensus targets .

Advanced: What computational approaches predict binding mechanisms with therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120 (hydrogen bonding with sulfonamide) and Tyr355 (π-stacking with thiophene) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of the ligand-receptor complex. Metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonamide as H-bond acceptor, thiophene as aromatic moiety) for virtual screening .

Advanced: How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

  • In Vitro Metabolism : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites (e.g., CYP3A4-mediated oxidation) via LC-MS/MS .
  • Toxicity Screening :
    • hERG Inhibition : Patch-clamp assays (IC₅₀ >10 μM acceptable).
    • Cytotoxicity : MTT assays in HepG2 cells (EC₅₀ >100 μM desirable) .

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